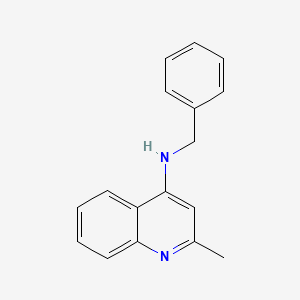

N-benzyl-2-methylquinolin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H16N2 |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

N-benzyl-2-methylquinolin-4-amine |

InChI |

InChI=1S/C17H16N2/c1-13-11-17(15-9-5-6-10-16(15)19-13)18-12-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,18,19) |

InChI Key |

FLEGBCDPZDSBDH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NCC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for N Benzyl 2 Methylquinolin 4 Amine and Its Analogs

Established Synthetic Pathways to 4-Aminoquinolines

Traditional methods for synthesizing 4-aminoquinolines have been well-documented and remain widely used. acs.org These approaches often involve the construction of the quinoline (B57606) ring system followed by the introduction of the amino group.

Nucleophilic Aromatic Substitution Reactions

A primary and extensively utilized method for the synthesis of 4-aminoquinolines is the nucleophilic aromatic substitution (SNAr) reaction. doaj.orgnih.gov This reaction typically involves the displacement of a leaving group, most commonly a chlorine atom, at the C4 position of the quinoline ring by an amine nucleophile. nih.govmdpi.com The reactivity of the C4 position towards nucleophilic attack is attributed to its higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more susceptible to substitution. mdpi.comresearchgate.net

Several protocols exist for this transformation under conventional heating:

Direct coupling of a 4-chloroquinoline (B167314) with an alkylamine in a polar solvent like ethanol (B145695) or dimethylformamide (DMF) at elevated temperatures (T > 120°C) for extended periods (t > 24 h). nih.gov This method is generally more effective for alkylamines than anilines. nih.gov

Utilization of a base, such as triethylamine (B128534) or potassium carbonate, to improve reaction yields and broaden the scope of applicable amines. nih.gov

Employing a catalytic amount of a Brønsted or Lewis acid, which facilitates the incorporation of anilines at the 4-position with high yields. nih.gov

The use of aniline (B41778) hydrochlorides has also proven effective in achieving good yields (70-80%). nih.gov

Thermal Cyclization Approaches

Thermal cyclization represents another established route to the quinoline core. One such method involves the reaction of anilines with β-ketoesters in the presence of an acid catalyst and dehydrating agent, followed by heating in a high-boiling solvent like diphenyl ether. ucsf.edu This sequence leads to the formation of 4-hydroxyquinolines, which can then be converted to the corresponding 4-chloroquinolines, key intermediates for nucleophilic substitution. ucsf.edu While effective, these methods can suffer from drawbacks such as harsh reaction conditions and the use of toxic reagents. mdpi.com

Reactions Involving 2-Alkyl-4-chloroquinolines and Amines

A direct and common strategy for synthesizing N-substituted-4-aminoquinolines involves the reaction of a 2-alkyl-4-chloroquinoline with a suitable amine. mdpi.comnih.gov For instance, the synthesis of N-(4-(benzyloxy)benzyl)-2-methylquinolin-4-amine has been achieved by heating 2-methyl-4-chloroquinoline with the corresponding 4-(benzyloxy)benzylamine in dimethyl sulfoxide (B87167) (DMSO) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). mdpi.com Similarly, N-benzyl-4-aminoquinolines can be prepared by condensing the appropriate benzylamine (B48309) with 4,7-dichloroquinoline (B193633) in N-methyl-2-pyrrolidone (NMP) with potassium carbonate and triethylamine. plos.org

Interactive Data Table: Synthesis of 4-Aminoquinoline (B48711) Derivatives via Nucleophilic Substitution

| Starting Material 1 | Starting Material 2 | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4,7-dichloroquinoline | 1,3-diaminopropane | N1-(7-Chloro-quinolin-4-yl)-propane-1,3-diamine | Neat, reflux, 2 h | 83 | nih.gov |

| 2-methyl-4-chloroquinoline | 4-(benzyloxy)benzylamine | N-(4-(benzyloxy)benzyl)-2-methylquinolin-4-amine | DIPEA, DMSO, 150°C, 20 h | Not specified | mdpi.com |

| 4,7-dichloroquinoline | o-(Diethylaminomethyl)-benzylamine | 7-Chloro-N-(2-((diethylamino)methyl)benzyl)quinolin-4-amine | K2CO3, triethylamine, NMP, reflux, 15 h | Not specified | plos.org |

| 2-Ethyl-7-chloroquinoline | 2-aminoethanol | 2-[(2-Ethyl-7-chloroquinoline-4-yl)amino]ethanol | Not specified | 12 | scholaris.ca |

Advanced and Green Synthetic Strategies

In recent years, there has been a significant push towards developing more efficient, environmentally friendly, and versatile methods for the synthesis of quinolines and their derivatives. mdpi.comrsc.org These advanced strategies aim to overcome the limitations of classical methods, such as harsh conditions and the use of toxic materials. mdpi.com

Microwave-Assisted Synthesis for 4-Aminoquinoline Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govfrontiersin.org The synthesis of 4-aminoquinoline derivatives has greatly benefited from this technology. nih.govresearchgate.net

Microwave-promoted SNAr reactions between 4,7-dichloroquinoline and various amines (alkyl, aryl, and N-heterocyclic) have been shown to produce the desired 4-aminoquinolines in good to excellent yields (80-95%) in as little as 20-30 minutes. nih.govresearchgate.net These reactions are typically carried out in a high-boiling polar solvent like DMSO at temperatures ranging from 140°C to 180°C. nih.gov The use of a base may be required depending on the nature of the amine nucleophile. nih.gov This methodology has been successfully applied to the synthesis of various 4-aminoquinoline-based compounds, including those with potential biological activity. nih.govnih.gov

Interactive Data Table: Microwave-Assisted Synthesis of 4-Aminoquinolines

| Starting Material 1 | Starting Material 2 | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4,7-dichloroquinoline | Various alkyl/aryl amines | 4-amino-7-chloroquinoline derivatives | DMSO, 140-180°C, 20-30 min | 80-95 | nih.gov |

| N'-(substituted-2-cyanophenyl)-N,N-dimethylformamidines | dialkyl amino(phenyl)methylphosphonates | (quinazolin-4-ylamino)methylphosphonates | i-PrOH/HOAc, 100°C, 20 min | Higher than conventional | frontiersin.org |

Metal-Free Catalytic Methods in Quinoline Synthesis

The development of metal-free catalytic systems for quinoline synthesis is a significant advancement towards more sustainable and cost-effective chemical processes. rsc.orgnih.gov These methods avoid the use of potentially toxic and expensive transition metals. acs.orgnih.gov

One notable metal-free approach involves the functionalization of C(sp³)–H bonds and tandem cyclization. For example, quinoline derivatives have been synthesized from 2-methylquinolines and 2-styrylanilines using iodide catalysis. nih.gov This strategy features direct C(sp³)–H bond activation and the formation of new C-C and C-N bonds under mild conditions. acs.orgnih.gov

Another innovative metal-free method is electrocatalytic [4+2] annulation. acs.org This technique employs a catalytic amount of an iodide salt to mediate the electro-oxidation of secondary amines to their corresponding imines, which then undergo a cycloaddition reaction to form the quinoline core. acs.org This electro-redox methodology is atom-economic and environmentally sustainable as it avoids the need for chemical oxidants. acs.org

Considerations for Sustainable Chemical Synthesis

The synthesis of quinoline derivatives has traditionally relied on classic methods such as the Skraup, Doebner-von Miller, Conrad-Limpach, and Friedländer reactions. tandfonline.comresearchgate.net However, these conventional approaches often necessitate harsh conditions, including high temperatures and the use of hazardous, non-biodegradable chemicals that pose environmental risks. tandfonline.comresearchgate.net These methods can be costly, involve complex setups, and generate significant chemical waste. tandfonline.comnih.gov

In response to growing environmental and economic concerns, a significant shift towards green and sustainable chemistry principles is underway in the field of quinoline synthesis. researchgate.netnih.gov This modern approach prioritizes the minimization of waste, energy consumption, and the use of hazardous solvents. researchgate.netacs.org Researchers are actively developing innovative techniques that employ eco-friendly catalysts, greener solvents like water and ethanol, and alternative energy sources such as microwave and ultrasound irradiation. tandfonline.comresearchgate.netresearchgate.netnih.gov The goal is to create synthetic pathways that are not only efficient but also environmentally benign. researchgate.net Strategies such as one-pot multicomponent reactions are gaining prominence as they improve atom economy and reduce the number of synthetic steps, further contributing to a more sustainable chemical process. researchgate.netacs.org

Synthetic Routes to Key Intermediates

The synthesis of N-benzyl-2-methylquinolin-4-amine relies on the preparation of crucial precursor molecules, primarily 4-(benzyloxy)benzylamines and 2-alkyl-4-hydroxyquinolines.

4-(Benzyloxy)benzylamines

A common route to synthesize 4-(benzyloxy)benzylamines begins with a nucleophilic substitution reaction (SN2) between 4-cyanophenol and various benzyl (B1604629) bromides. nih.gov This reaction is typically performed using potassium carbonate (K₂CO₃) as a base in acetone (B3395972) under reflux, affording 4-(benzyloxy)benzonitrile intermediates in very high yields (92–99%). nih.gov

The subsequent step involves the reduction of the nitrile group to a primary amine. This is achieved using a powerful reducing agent like lithium aluminum hydride (Li(AlH₄)). nih.govmdpi.com The reaction is a one-pot, two-step process where the nitrile is first treated with Li(AlH₄) in a solvent like tetrahydrofuran (B95107) (THF) to form an imine intermediate. nih.govmdpi.com This intermediate is then hydrolyzed in a basic aqueous medium to yield the final 4-(benzyloxy)benzylamine. nih.govmdpi.com Yields for this reduction step typically range from 49% to 80%. nih.gov

2-Alkyl-4-hydroxyquinolines

2-Alkyl-4-hydroxyquinolines, which exist in tautomeric equilibrium with 2-alkyl-4-quinolones, are vital intermediates. nih.govmdpi.com Their synthesis has been approached through various methods, with modern strategies often being variations of the classic Conrad–Limpach and Camps reactions. nih.gov

A widely used method involves the condensation of an aniline with a β-ketoester. mdpi.com For example, the reaction between substituted anilines and a β-ketoester like ethyl acetoacetate (B1235776) is conducted in ethanol with acetic acid and magnesium sulfate, heated for several hours. mdpi.com The resulting β-acrylate intermediate is then cyclized at a high temperature to form the 2-alkyl-4-hydroxyquinoline. mdpi.com

A specific, high-yield procedure for synthesizing 2-methyl-4-hydroxyquinoline, the direct precursor for the title compound, involves the thermal cyclization of ethyl β-anilinocrotonate. orgsyn.org The reaction is carried out by adding the ester to a high-boiling point solvent, such as Dowtherm (a mixture of diphenyl and diphenyl ether), at its reflux temperature. orgsyn.org This process leads to the formation of the desired product, which precipitates upon cooling and can be purified by recrystallization from boiling water to yield white, needle-like crystals in 85–90% yield. orgsyn.org

Optimization of Reaction Conditions and Yields

The final step in the synthesis of N-benzyl-2-methylquinolin-4-amine and its analogs is a nucleophilic aromatic substitution. This reaction joins the key intermediates: a 2-alkyl-4-chloroquinoline and a 4-(benzyloxy)benzylamine. nih.gov

The 2-alkyl-4-hydroxyquinoline intermediate is first converted to the more reactive 2-alkyl-4-chloroquinoline using a chlorinating agent like phosphorus oxychloride (POCl₃). mdpi.com The subsequent coupling with the amine is optimized for yield and purity. The reaction is typically carried out in a high-boiling polar aprotic solvent, such as dimethylsulfoxide (DMSO), which facilitates the substitution. nih.govmdpi.com A non-nucleophilic organic base, N,N-diisopropylethylamine (DIPEA), is added to scavenge the HCl generated during the reaction. nih.gov The mixture is heated to a high temperature, around 150 °C, for approximately 20 hours to ensure the reaction goes to completion. nih.govmdpi.com

Following the reaction, the desired N-(4-(benzyloxy)benzyl)-2-alkylquinolin-4-amine product is isolated through extraction and purified using silica (B1680970) gel column chromatography. nih.govmdpi.com The yields for this final coupling step are moderate, generally falling within the 26–48% range after purification. nih.gov For the specific synthesis of N-(4-(benzyloxy)benzyl)-2-methylquinolin-4-amine, a yield of 32% has been reported under these conditions. mdpi.com

The tables below summarize the reaction conditions and yields for the synthesis of the key intermediates and the final products.

Table 1: Synthesis of 4-(Benzyloxy)benzylamine Intermediates This table details the two-step synthesis of substituted 4-(benzyloxy)benzylamines starting from 4-cyanophenol.

| Step | Reactants | Reagents & Conditions | Intermediate/Product | Yield Range | Reference |

|---|---|---|---|---|---|

| 1 | 4-Cyanophenol, Benzyl Bromide (or substituted analog) | K₂CO₃, Acetone, Reflux | 4-(Benzyloxy)benzonitrile | 92-99% | nih.gov |

| 2 | 4-(Benzyloxy)benzonitrile | 1. Li(AlH₄), THF, 0 °C to 25 °C, 16h 2. H₂O, NaOH, 12h | 4-(Benzyloxy)benzylamine | 49-80% | nih.gov |

Table 2: Synthesis of N-(4-(Benzyloxy)benzyl)-2-alkylquinolin-4-amine Analogs This table outlines the final nucleophilic aromatic substitution reaction, showing the coupling of various 2-alkyl-4-chloroquinolines with 4-(benzyloxy)benzylamines.

| Reactant 1 (Chloroquinoline) | Reactant 2 (Amine) | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Chloro-2-methylquinoline | 4-(Benzyloxy)benzylamine | DIPEA, DMSO, 150 °C, 20h | N-(4-(Benzyloxy)benzyl)-2-methylquinolin-4-amine | 32% | mdpi.com |

| General 2-Alkyl-4-chloroquinoline | General 4-(Benzyloxy)benzylamine | DIPEA, DMSO, 150 °C, 20h | General N-(4-(Benzyloxy)benzyl)-2-alkylquinolin-4-amine | 26-48% | nih.gov |

Spectroscopic and Advanced Structural Elucidation of N Benzyl 2 Methylquinolin 4 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of N-benzyl-2-methylquinolin-4-amine derivatives, specific proton signals offer clear structural confirmation. For instance, in a deuterated dimethyl sulfoxide (B87167) (DMSO-d6) solvent, the methyl group protons at the 2-position of the quinoline (B57606) ring typically appear as a singlet around δ 2.38-2.39 ppm. mdpi.com The benzylic methylene (B1212753) protons (CH₂) attached to the amine nitrogen are observed as a doublet, often around δ 4.45-4.48 ppm, with a coupling constant (J) of approximately 5.6-5.9 Hz due to coupling with the adjacent N-H proton. mdpi.com

The protons of the benzyl (B1604629) group's aromatic ring and the quinoline ring system resonate in the downfield region, generally between δ 6.28 and δ 8.53 ppm. mdpi.com The exact chemical shifts and splitting patterns of these aromatic protons can vary depending on the substitution pattern on either the quinoline or the benzyl ring. For example, in N-(4-(benzyloxy)benzyl)-2-methylquinolin-4-amine, the protons of the benzyloxy-substituted benzyl ring appear in the range of δ 6.95-7.45 ppm, while the quinoline protons are observed between δ 6.32 and δ 8.24 ppm. mdpi.com The N-H proton signal is often seen as a triplet, for example at δ 7.80-7.84 ppm, arising from coupling with the adjacent methylene protons. mdpi.com

Table 1: Selected ¹H NMR Data for N-benzyl-2-methylquinolin-4-amine Derivatives in DMSO-d6

| Compound | 2-CH₃ (s) | N-CH₂ (d) | Aromatic & NH (m) |

| N-(4-((4-chlorobenzyl)oxy)benzyl)-2-methylquinolin-4-amine mdpi.com | 2.38 ppm | 4.47 ppm (J=5.9 Hz) | 6.28-8.22 ppm |

| N-(4-(benzyloxy)benzyl)-6-chloro-2-methylquinolin-4-amine mdpi.com | 2.39 ppm | 4.45 ppm (J=5.8 Hz) | 6.35-8.39 ppm |

| N-(4-(benzyloxy)benzyl)-6-bromo-2-methylquinolin-4-amine mdpi.com | 2.38 ppm | 4.45 ppm (J=5.8 Hz) | 6.34-8.53 ppm |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. For N-benzyl-2-methylquinolin-4-amine derivatives, the methyl carbon at the 2-position of the quinoline ring typically resonates at approximately δ 25.0-25.7 ppm. mdpi.com The benzylic methylene carbon (N-CH₂) signal appears around δ 45.0-45.5 ppm. mdpi.com

The numerous aromatic carbons of the quinoline and benzyl rings, including any substituent-bearing carbons, are observed in the downfield region, typically from δ 99.2 to δ 159.8 ppm. mdpi.comrsc.org The specific chemical shifts within this range are diagnostic of the substitution pattern. For example, in N-(4-((4-chlorobenzyl)oxy)benzyl)-2-methylquinolin-4-amine, the carbon signals are spread across this region, with distinct peaks for the chlorinated benzyl group and the quinoline core. mdpi.com Similarly, for halogenated derivatives like the 6-chloro and 6-bromo analogues, the carbon shifts in the quinoline ring are altered by the electron-withdrawing effects of the halogens. mdpi.com

Table 2: Selected ¹³C NMR Data for N-benzyl-2-methylquinolin-4-amine Derivatives in DMSO

| Compound | 2-CH₃ | N-CH₂ | Aromatic & Quaternary Carbons |

| N-(4-((4-chlorobenzyl)oxy)benzyl)-2-methylquinolin-4-amine mdpi.com | 25.70 ppm | 45.43 ppm | 99.20-158.91 ppm |

| N-(4-(benzyloxy)benzyl)-6-chloro-2-methylquinolin-4-amine mdpi.com | 24.99 ppm | 44.97 ppm | 99.29-158.97 ppm |

| N-(4-(benzyloxy)benzyl)-6-bromo-2-methylquinolin-4-amine mdpi.com | 25.71 ppm | 45.54 ppm | 99.87-159.75 ppm |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule. In the FT-IR spectra of N-benzyl-2-methylquinolin-4-amine derivatives, several characteristic absorption bands are observed. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. rsc.org The N-H stretching vibration of the secondary amine group is expected in the region of 3300-3500 cm⁻¹. For example, some N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides show N-H stretching bands around 3320 cm⁻¹. mdpi.com

The C=C and C=N stretching vibrations within the quinoline and benzyl aromatic rings give rise to a series of bands in the 1400-1650 cm⁻¹ region. rsc.org Specifically, bands around 1624 cm⁻¹, 1598 cm⁻¹, and 1557 cm⁻¹ can be attributed to these vibrations. rsc.org The C-N stretching vibration of the amine linkage is also found in the fingerprint region. Additionally, C-H bending vibrations for the methyl and methylene groups are present. For instance, out-of-plane C-H bending vibrations can be seen in the 700-900 cm⁻¹ range, which can be diagnostic of the substitution pattern on the aromatic rings. rsc.org

High-Resolution Mass Spectrometry (HR-MS)

HR-MS is a critical technique for determining the elemental composition of a molecule with high accuracy, thus confirming its molecular formula. The analysis is often performed using electrospray ionization (ESI) in positive-ion mode. mdpi.com For N-benzyl-2-methylquinolin-4-amine derivatives, the protonated molecule [M+H]⁺ is typically the most abundant ion observed. For example, the calculated mass for the protonated form of N-(4-(benzyloxy)benzyl)-6-bromo-2-methylquinolin-4-amine containing a chlorine atom (C₂₄H₂₁BrClN₂O) is 467.0520 m/z, with an observed value of 467.0509 m/z. mdpi.com Similarly, for a fluorinated derivative (C₂₄H₂₁BrFN₂O), the calculated [M+H]⁺ is 451.0816 m/z, and the observed mass is 451.0790 m/z. mdpi.com These close correlations between calculated and observed masses provide unambiguous confirmation of the chemical formulas.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system, being a large conjugated aromatic system, is expected to have strong UV absorptions. Studies on related quinoline derivatives, such as 4-aminoquinaldine (B107616) (4-amino-2-methylquinoline), show absorption bands in the near-ultraviolet region, typically between 280-320 nm. tubitak.gov.tr The exact position and intensity of the absorption maxima (λmax) for N-benzyl-2-methylquinolin-4-amine derivatives would be influenced by the substitution pattern on both the quinoline and benzyl rings. For instance, the introduction of auxochromic or chromophoric groups can cause a shift in the absorption bands. UV detection is also a key component of HPLC analysis, often set at a specific wavelength like 260 nm to monitor the elution of these compounds. mdpi.com

Chromatographic Purity Assessment (e.g., High-Performance Liquid Chromatography - HPLC)

HPLC is a standard method for assessing the purity of synthesized compounds. For N-benzyl-2-methylquinolin-4-amine derivatives, a reverse-phase HPLC system with a C-18 column is commonly employed. mdpi.com A typical mobile phase consists of a gradient of water (often containing 0.1% acetic acid) and an organic modifier like a mixture of acetonitrile (B52724) and methanol. mdpi.com The eluting compounds are monitored by a UV detector, frequently set at 260 nm. mdpi.com This method has been used to confirm the purity of various synthesized N-benzyl-2-methylquinolin-4-amine derivatives, with purities reported to be ≥90%. mdpi.com For example, specific derivatives such as N-(4-(benzyloxy)benzyl)-2-methylquinolin-4-amine, N-(4-((4-chlorobenzyl)oxy)benzyl)-2-methylquinolin-4-amine, N-(4-(benzyloxy)benzyl)-6-chloro-2-methylquinolin-4-amine, and N-(4-(benzyloxy)benzyl)-6-bromo-2-methylquinolin-4-amine have shown purities of 94%, 91%, 96%, and 98%, respectively, by this technique. mdpi.com

X-ray Diffraction Studies for Related Quinoline Derivatives

X-ray diffraction analysis is a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. For complex heterocyclic systems like quinoline derivatives, single-crystal X-ray diffraction provides precise data on bond lengths, bond angles, and torsional angles, offering deep insights into the molecule's conformation and the supramolecular architecture of the crystal lattice. These structural details are crucial for understanding structure-activity relationships, reaction mechanisms, and the physical properties of these compounds.

Studies on compounds structurally related to N-benzyl-2-methylquinolin-4-amine reveal common and variable features of the quinoline scaffold. For instance, the analysis of an N-benzyl-4-aryl-3-methyl tetrahydroquinoline derivative provided a clear depiction of its molecular structure, with displacement ellipsoids confirming the atomic positions and thermal vibrations. researchgate.net

In a broader examination of quinoline derivatives, a survey of 63 different molecules containing a Cquinoline–NH–Caryl/sp3 unit at the C4 position was conducted. nih.gov This systematic review highlighted the variability in the crucial Cquinoline—N bond length, which was found to range from 1.319 Å to 1.438 Å, with an average value of 1.360 Å. nih.gov This variability is influenced by the nature of the substituent attached to the nitrogen atom. When the nitrogen is bonded to an aryl group, the Caryl—N bond distances fall within the range of 1.396 Å to 1.438 Å. nih.gov In contrast, when connected to an sp3-hybridized carbon, the Csp3—N bond is typically longer, ranging from 1.439 Å to 1.478 Å. nih.gov

The geometry around the amino linkage is also a key structural parameter. The Cquinoline—N—Caryl/sp3 bond angle shows dependence on the substituent, averaging 126.1° for aryl-substituted amines and slightly less, 123.98°, for sp3-carbon substituted amines. nih.gov

The crystal packing and stability of these derivatives are often governed by intermolecular forces, such as hydrogen bonds. In the crystal structure of a novel quinoline dicarbamic acid derivative, C-H···O hydrogen bonds, along with van der Waals interactions, were identified as the primary forces providing cohesion and stabilization. chemmethod.com

The table below summarizes crystallographic data for several quinoline derivatives, illustrating the diversity in their solid-state structures.

| Compound Name | Crystal System | Space Group | Key Features |

| 4-(3,4-dimethylanilino)-N-(3,4-dimethylphenyl)quinoline-3-carboxamide nih.gov | Not specified | Not specified | Puckered pyridine (B92270) ring; Cquinoline—N distance of 1.364 Å. |

| (2-((4-((2-(Carboxy(methyl)amino)ethoxy)carbonyl) quinoline-2-yl)oxy) ethyl) (methyl)-carbamic acid chemmethod.com | Monoclinic | P21/c | Structure stabilized by C-H···O hydrogen bonds. |

| N-Benzyl-4-methylquinazolin-2-amine mdpi.com | Not specified | Not specified | Structure confirmed by single-crystal X-ray diffraction (CCDC: 2294005). |

| Quinoline-based iminothiazoline researchgate.net | Triclinic | P-1 | --- |

These X-ray diffraction studies collectively provide a detailed structural landscape of quinoline derivatives. The data on bond lengths, bond angles, and conformational preferences are invaluable for computational modeling, rational drug design, and for predicting the physical and chemical properties of new analogues, including those of N-benzyl-2-methylquinolin-4-amine.

Computational Chemistry and Molecular Modeling of N Benzyl 2 Methylquinolin 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These ab initio methods solve the Schrödinger equation for a given atomic arrangement, providing detailed information about molecular geometry, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometry and predicting vibrational frequencies. For a molecule like N-benzyl-2-methylquinolin-4-amine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can determine the most stable three-dimensional conformation by finding the lowest energy state. nih.gov

These calculations can predict bond lengths, bond angles, and dihedral angles. The optimized geometry is crucial for understanding the molecule's shape and reactivity. Following geometry optimization, the same level of theory can be used to compute the harmonic vibrational frequencies. These theoretical frequencies correspond to the fundamental modes of vibration within the molecule, such as the stretching and bending of bonds. nih.gov Comparing these calculated frequencies with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy allows for a detailed assignment of the observed spectral bands. nih.govnih.gov For instance, characteristic vibrations would include C-H stretching in the aromatic rings, N-H stretching of the amine group, and various C-C and C-N skeletal vibrations. nih.gov

Table 1: Illustrative Comparison of Theoretical and Experimental Vibrational Frequencies

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (B3LYP) | Experimental Wavenumber (cm⁻¹) (FTIR/Raman) | Assignment |

| N-H Stretch | ~3450 | ~3430 | Amine N-H stretching |

| C-H Stretch (Aromatic) | ~3100-3000 | ~3080-3010 | Aromatic C-H stretching |

| C=N Stretch (Quinoline) | ~1620 | ~1615 | Quinoline (B57606) ring stretching |

| C=C Stretch (Aromatic) | ~1600-1450 | ~1590-1460 | Benzene (B151609) & Quinoline ring stretching |

| C-N Stretch | ~1350 | ~1340 | Amine C-N stretching |

| CH₃ Rock | ~1040 | ~1035 | Methyl group rocking |

The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts using DFT. nih.gov After obtaining the optimized molecular geometry, the GIAO method can be applied to predict the ¹H and ¹³C NMR spectra. nih.gov This involves calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field.

The calculated shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). These predicted shifts can be compared with experimental NMR data to confirm the structure of the synthesized compound. nih.gov Discrepancies between calculated and experimental shifts can sometimes provide insight into solvent effects or dynamic processes occurring in solution. uncw.edu For N-benzyl-2-methylquinolin-4-amine, this method would predict distinct signals for the protons and carbons of the quinoline core, the methyl group, the benzyl (B1604629) group, and the amine linker. rsc.org

Table 2: Representative Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) (GIAO-DFT) |

| ¹H NMR | |

| Quinoline H | 7.5 - 8.5 |

| Benzyl H (aromatic) | 7.2 - 7.4 |

| NH | ~6.5 |

| CH₂ (benzyl) | ~4.5 |

| CH₃ (methyl) | ~2.6 |

| ¹³C NMR | |

| Quinoline C | 110 - 150 |

| Benzyl C (aromatic) | 127 - 140 |

| CH₂ (benzyl) | ~48 |

| CH₃ (methyl) | ~22 |

Note: This table presents representative chemical shift ranges expected for the specified functional groups based on general principles and data for similar structures. rsc.orgorganicchemistrydata.org

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein (receptor).

Penicillin-Binding Protein 2a (PBP2a), encoded by the mecA gene, is the key enzyme responsible for the broad-spectrum β-lactam resistance in Methicillin-resistant Staphylococcus aureus (MRSA). rcsb.org Unlike other PBPs, PBP2a has a low affinity for most β-lactam antibiotics, allowing it to continue synthesizing the bacterial cell wall even in their presence. rcsb.orgnih.gov This makes PBP2a a critical target for new anti-MRSA agents. nih.gov

Molecular docking simulations can be used to investigate whether N-benzyl-2-methylquinolin-4-amine could act as an inhibitor of PBP2a. These simulations would place the compound into the active site of the PBP2a crystal structure (e.g., PDB ID: 1VQQ) and calculate a binding score, which estimates the binding affinity. rcsb.org The results would reveal potential key interactions, such as hydrogen bonds between the amine or quinoline nitrogen and active site residues (like Ser403), and hydrophobic or π-π stacking interactions between the aromatic rings of the compound and residues in the binding pocket. nih.govbibliotekanauki.pl

Glucosamine-6-phosphate (GlcN-6-P) synthase is a crucial enzyme in the hexosamine biosynthesis pathway, which is essential for the formation of bacterial and fungal cell walls. researchgate.netnih.gov Its absence in mammals makes it a promising target for the development of novel antimicrobial agents. nih.gov

Molecular docking studies can model the interaction of N-benzyl-2-methylquinolin-4-amine with GlcN-6-P synthase (e.g., from E. coli, PDB ID: 1JXA). researchgate.net Such studies aim to identify potential binding modes and estimate the binding energy. researchgate.net The simulations might show the compound binding to the L-glutamine binding site or another allosteric site on the enzyme. nih.gov Key interactions could include hydrogen bonds, electrostatic interactions, and van der Waals forces with amino acid residues within the active site, providing a rationale for potential inhibitory activity. researchgate.netresearchgate.net

Table 3: Typical Output from Molecular Docking Simulations

| Parameter | Description | Example Value |

| Binding Energy (kcal/mol) | The estimated free energy of binding between the ligand and the protein. More negative values indicate stronger binding. | -7.0 to -10.0 |

| Inhibition Constant (Ki) (µM) | The predicted concentration of inhibitor required to decrease the maximal rate of an enzyme-catalyzed reaction by half. | 0.1 to 10 |

| Key Interacting Residues | Specific amino acids in the protein's active site that form bonds or have close contacts with the ligand. | SER403, LYS406 (PBP2a) GLN451, TRP74 (GlcN-6-P Synthase) |

| Types of Interactions | The nature of the chemical interactions holding the complex together. | Hydrogen Bonds, Hydrophobic Interactions, π-π Stacking |

Note: The values in this table are illustrative examples based on docking studies of similar heterocyclic compounds against these targets. nih.govresearchgate.net

Predictive Modeling for Structure-Activity Relationships

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry. They involve synthesizing and testing a series of structurally related compounds to understand how specific chemical features influence their biological activity. Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) models, uses computational methods to correlate variations in molecular structure with changes in activity.

For a compound series based on the N-benzyl-2-methylquinolin-4-amine scaffold, SAR studies would involve systematic modifications at various positions. For example, substituents on the benzyl ring or the quinoline core could be altered, or the methyl group at position 2 could be replaced with other alkyl or functional groups. nih.gov The goal is to identify which modifications enhance potency against a target (like PBP2a or GlcN-6-P synthase) and which are detrimental.

Predictive QSAR models can then be built using the activity data from this series of compounds. These models use calculated molecular descriptors (e.g., electronic properties, steric factors, hydrophobicity) to create a mathematical equation that predicts the biological activity. A strong correlation between the predicted and experimental activities indicates a robust model that can be used to prioritize the synthesis of new, potentially more potent, derivatives, thereby accelerating the drug discovery process. nih.gov

Pharmacological Activities and Molecular Mechanisms of N Benzyl 2 Methylquinolin 4 Amine Derivatives

Antimycobacterial Efficacy

The global health threat posed by tuberculosis, caused by Mycobacterium tuberculosis, necessitates the development of novel therapeutic agents. Derivatives of N-benzyl-2-methylquinolin-4-amine have shown considerable promise in this area.

A significant body of research has focused on the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines and their subsequent evaluation against the virulent M. tuberculosis H37Rv strain. nih.govmdpi.com In one study, a series of 27 analogues were synthesized to explore their structure-activity relationship (SAR). nih.gov The findings revealed that substitutions on both the quinoline (B57606) ring and the benzyloxy group play a crucial role in antimycobacterial potency.

The most effective compounds featured a chlorine or bromine atom at the 6-position of the quinoline ring. nih.gov Specifically, compounds 9n and 9o emerged as the most potent molecules in the series, exhibiting Minimum Inhibitory Concentration (MIC) values of 2.7 µM and 2.8 µM, respectively. nih.gov These values are notably similar to that of the first-line antitubercular drug, isoniazid (B1672263) (INH), which presented a MIC of 2.3 µM under the same experimental conditions. nih.gov

The potency of these compounds was also influenced by substituents on the benzyloxy ring. The presence of a chlorine atom (in compound 9n ) or a fluorine atom (in compound 9o ) at the 4-position of the benzyl (B1604629) ring resulted in more potent molecules compared to the unsubstituted analogue, 9m (MIC of 5.8 µM). nih.gov This highlights the importance of halogenation in enhancing the antimycobacterial activity of this chemical class.

Table 1: In Vitro Activity of Select N-(4-(benzyloxy)benzyl)-4-aminoquinoline Derivatives against M. tuberculosis H37Rv

| Compound | Substituent (Quinoline R¹) | Substituent (Benzyl R²) | MIC (µM) nih.gov |

|---|---|---|---|

| 9m | 6-Br | H | 5.8 |

| 9n | 6-Br | 4-Cl | 2.7 |

| 9o | 6-Br | 4-F | 2.8 |

| 9p | 6-Br | 3,4-diF | 5.3 |

| Isoniazid | N/A | N/A | 2.3 |

Data sourced from a study evaluating N-(4-(benzyloxy)benzyl)-4-aminoquinolines. nih.gov

While the N-(4-(benzyloxy)benzyl)-4-aminoquinoline series has demonstrated potent efficacy, its precise molecular mechanism of action remains to be fully elucidated. nih.gov However, research on related quinoline derivatives suggests potential targets. It is known that some quinoline compounds inhibit M. tuberculosis growth by targeting the enoyl-acyl carrier protein (ACP) reductase (InhA) or the cytochrome bc1 complex, which is crucial for cellular respiration. nih.gov For some polycyclic amine derivatives, inhibition of the cytochrome bc1 complex has been excluded as a mechanism of action, with inhibition of cell wall synthesis identified as a more likely pathway. nih.gov

Furthermore, docking studies on other related benzyl derivatives have suggested alternative targets. For instance, benzyl alcohol derivatives have been studied for their potential interaction with glucosamine-6-phosphate (GlcN-6-P) synthase, an enzyme essential for the biosynthesis of the bacterial cell wall. nih.gov Molecular docking revealed that these compounds could fit within the enzyme's active site, indicating a potential mechanism of antibacterial action. nih.gov While these findings provide valuable insight into possible pathways, further specific studies are required to confirm the molecular targets of N-benzyl-2-methylquinolin-4-amine derivatives in M. tuberculosis.

Antibacterial Properties

In addition to their antimycobacterial effects, derivatives of N-benzyl-2-methylquinolin-4-amine and related heterocyclic structures have been investigated for broader antibacterial properties against both Gram-positive and Gram-negative pathogens.

Derivatives based on a quinoline or similar heterocyclic core have shown significant activity against a range of Gram-positive bacteria. This is particularly relevant for tackling antibiotic-resistant strains like MRSA.

Staphylococcus aureus and MRSA: Research into 4-aminoquinoline (B48711) derivatives identified compounds with potent inhibitory activity against MRSA. mdpi.com One compound, 6-chlorocyclopentaquinolinamine (7b ), exhibited a strong MIC of 0.125 mM against MRSA. mdpi.com Similarly, studies on N-benzyl tricyclic indolines, which share structural motifs, led to the optimization of a compound (4k ) with improved antibacterial activity against four different MRSA strains. nih.gov Other related structures, such as N4-benzyl-N2-phenylquinazoline-2,4-diamine, have also demonstrated efficacy, with a reported MIC of 25 µM against S. aureus. researchgate.net

Staphylococcus epidermidis: This common cause of implant-related infections has also been a target. The aforementioned N4-benzyl-N2-phenylquinazoline-2,4-diamine was found to be active against S. epidermidis with a MIC of 15 µM and was also capable of inhibiting biofilm formation at sub-MIC concentrations. researchgate.net

Bacillus subtilis: N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides have demonstrated good activity against strains of B. subtilis. The highest activity was observed for derivatives with no substituents or small substituents like methyl groups on the benzene (B151609) ring.

Table 2: Antibacterial Activity of Select Benzyl-containing Heterocyclic Derivatives against Gram-Positive Bacteria

| Compound Class | Bacterial Strain | Key Finding | Reference |

|---|---|---|---|

| 4-Aminoquinolines | MRSA | Compound 7b showed potent inhibition (MIC = 0.125 mM). | mdpi.com |

| N-benzyl tricyclic indolines | MRSA | Optimized compound 4k showed activity against multiple strains. | nih.gov |

| Quinazoline-based diamines | S. aureus | MIC of 25 µM. | researchgate.net |

| Quinazoline-based diamines | S. epidermidis | MIC of 15 µM; also inhibited biofilm formation. | researchgate.net |

The efficacy of N-benzyl-2-methylquinolin-4-amine derivatives and related compounds against Gram-negative bacteria appears to be more limited. The outer membrane of Gram-negative bacteria often presents a significant permeability barrier, reducing the effectiveness of many chemical agents.

Escherichia coli: Studies on benzyl guanidine (B92328) derivatives showed that a significant portion of the synthesized compounds were more potent against S. aureus than against E. coli. However, some derivatives did exhibit activity, with one showing a MIC of 4 µg/mL against E. coli.

Pseudomonas aeruginosa: In vitro testing of novel 4-piperazinylquinoline hybrid derivatives showed no significant activity against P. aeruginosa. Docking studies on N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides suggested only a partial ability to inhibit targets in P. aeruginosa.

Data on the activity of these specific quinoline derivatives against Klebsiella pneumoniae and Salmonella typhimurium is not extensively reported in the reviewed literature, suggesting an area for future research. The general trend indicates lower potency against Gram-negative strains compared to Gram-positive ones.

Identifying the specific molecular targets of these antibacterial compounds is crucial for understanding their mechanism of action and for rational drug design. For MRSA, a key target is Penicillin-Binding Protein 2a (PBP2a), the enzyme responsible for its resistance to beta-lactam antibiotics.

Recent research has explicitly linked 4-aminoquinoline derivatives to this target. mdpi.com Molecular docking studies of 4-aminoquinoline derivatives within the binding site of PBP2a have been performed. mdpi.com These in silico analyses revealed that active compounds, such as 7b (6-chlorocyclopentaquinolinamine) and 5b (7-chlorophenylquinolinamine), bind to the active site through a combination of hydrophobic interactions (with residues ALA601, ILE614), hydrogen bonding (with GLN521), and halogen contacts (with TYR519, THR399). mdpi.com The enhanced activity of compound 7b against MRSA was attributed to additional π-alkyl interactions and more favorable docking parameters, suggesting that inhibition of PBP2a is a likely mechanism of action for these derivatives. mdpi.com

Anticancer and Antiproliferative Potentials

Derivatives of N-benzyl-2-methylquinolin-4-amine have been the subject of research for their potential as anticancer and antiproliferative agents. These investigations have explored their mechanisms of action, including enzyme inhibition and the modulation of critical cellular pathways involved in cancer development and progression.

Inhibition of Deubiquitinating Enzymes (e.g., USP1/UAF1 complex)

While direct evidence for N-benzyl-2-methylquinolin-4-amine is still emerging, research into structurally related compounds highlights a promising avenue for anticancer activity through the inhibition of deubiquitinating enzymes (DUBs). Specifically, derivatives of N-benzyl-2-phenylpyrimidin-4-amine, which features a pyrimidine (B1678525) core instead of a quinoline core, have been identified as potent, noncompetitive inhibitors of the ubiquitin-specific protease 1 (USP1)/USP1-associated factor 1 (UAF1) complex. mdpi.comthalesnano.com This enzyme complex is a key regulator of DNA repair pathways, including the Fanconi anemia pathway and translesion synthesis. mdpi.com By inhibiting the deubiquitinating activity of USP1/UAF1, these compounds can prevent the removal of ubiquitin from key proteins like FANCD2 and PCNA, impairing DNA repair and sensitizing cancer cells to DNA-damaging agents. mdpi.com

Activity in Cancer Cell Lines (e.g., Non-Small Cell Lung Cancer, MCF-7 Breast Cancer, Hepatocellular Carcinoma (HCC))

The anticancer potential of quinoline and its related derivatives has been evaluated across various cancer cell lines.

Non-Small Cell Lung Cancer (NSCLC): Inhibitors of the USP1/UAF1 complex, such as the related N-benzyl-2-phenylpyrimidin-4-amine derivatives, have been shown to reverse resistance to the chemotherapeutic agent cisplatin (B142131) in NSCLC cells. mdpi.com Furthermore, certain 2-chloro N-substituted amino quinoline derivatives have been screened against the A549 NSCLC cell line, indicating the broader interest in this chemical class for lung cancer treatment. nih.gov

MCF-7 Breast Cancer: Various quinoline derivatives have demonstrated cytotoxic or antiproliferative activity against the MCF-7 human breast cancer cell line. rsc.orgnih.govnih.govfrontiersin.org For instance, studies on different series of quinoline and quinazolinone-based small molecules have consistently included MCF-7 as a target line, with some compounds showing significant growth inhibitory potential. rsc.org

Hepatocellular Carcinoma (HCC): A series of N'-substituted methylene-4-(quinoline-4-amino) benzoylhydrazides were synthesized and evaluated for their activity against liver cancer. acs.org Two compounds, 5h and 5j, showed potent antiproliferative effects against the HepG2 cell line. acs.org Compound 5h was also effective against SMMC-7721 and Huh7 cells, demonstrating broad activity against HCC cell lines. acs.org Conversely, a study involving N-(4-(benzyloxy)benzyl)-4-aminoquinolines, including the 2-methyl derivative, found no significant change in the viability of HepG2 cells, suggesting a degree of selectivity and potentially lower toxicity to some cell types. nih.govnih.gov

Modulation of DNA Damage Response Pathways

The inhibition of the USP1/UAF1 deubiquitinase complex by related pyrimidine derivatives is a direct mechanism for modulating the DNA damage response (DDR). mdpi.com USP1 plays a crucial role by deubiquitinating Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2), two critical proteins in DNA repair. mdpi.com Inhibiting USP1 leads to the accumulation of monoubiquitinated PCNA and FANCD2, which can disrupt DNA repair processes. mdpi.com This disruption can sensitize cancer cells to DNA cross-linking agents like cisplatin. mdpi.com

Furthermore, other quinoline derivatives have been investigated as topoisomerase inhibitors, which also directly interfere with the DNA damage and repair cycle. nih.govnih.gov By stabilizing the enzyme-DNA cleavage complex, these agents induce DNA strand breaks, overwhelming the cell's repair capacity and triggering apoptosis. nih.gov

Enzyme Inhibition Profiles (e.g., tyrosine kinases, topoisomerase, tubulin polymerization, DHODH kinase, CD38)

Derivatives of the quinoline scaffold have been shown to inhibit a wide range of enzymes crucial for cancer cell proliferation and survival.

Tyrosine Kinases: Anilinoquinazoline derivatives, which are structurally related to quinolines, have been developed as potent inhibitors of tyrosine kinases like c-Src and Abl. thalesnano.com

Topoisomerase: Certain quinoline derivatives have been identified as potent poisons of human topoisomerase 1 (Top1), exhibiting inhibitory activity in the nanomolar range. acs.orgnih.gov These compounds act by trapping the Top1-DNA cleavage complex, leading to DNA double-strand breaks. nih.gov Additionally, other fused quinoline derivatives, such as pyrazolo[4,3-f]quinolines, have shown inhibitory activity against topoisomerase IIα. mdpi.comnih.gov

Tubulin Polymerization: Several studies have identified quinoline and quinazoline (B50416) derivatives as inhibitors of tubulin polymerization. mdpi.comnih.govnih.govsigmaaldrich.com These compounds can bind to the colchicine (B1669291) site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.govsigmaaldrich.com

DHODH kinase: Quinoline derivatives have emerged as potent inhibitors of human dihydroorotate (B8406146) dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway that is essential for rapidly proliferating cells. nih.govrsc.orgrsc.org Substituted quinoline-2-carboxamide (B1208818) derivatives and other quinoline-based compounds have shown inhibitory concentrations (IC50) in the nanomolar range. rsc.orgrsc.org

CD38: 4-Amino-8-quinoline carboxamides have been discovered as submicromolar inhibitors of the NAD-hydrolyzing enzyme CD38. rsc.org Inhibition of CD38 can elevate NAD levels, which has therapeutic implications in various diseases. rsc.org

Antimalarial Activity of Related Quinoline Derivatives

The 4-aminoquinoline core is a well-established pharmacophore in antimalarial drug discovery, with chloroquine (B1663885) being a historically significant example. nih.govmdpi.com Research has continued to explore derivatives of this scaffold to overcome widespread drug resistance. nih.gov N-benzyl-4-aminoquinoline derivatives have been synthesized and tested against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.gov These compounds were designed to exhibit high potency while potentially avoiding the toxicity issues associated with metabolites of other 4-aminoquinolines like amodiaquine (B18356). nih.gov The findings indicated that these new derivatives displayed high in vitro activity, often comparable to amodiaquine and superior to chloroquine, particularly against resistant parasite strains. nih.gov

Antileishmanial Activity of Related Quinoline Derivatives

The search for new treatments for leishmaniasis has led to the investigation of various heterocyclic compounds, including those with a quinoline-like structure. While direct studies on N-benzyl-2-methylquinolin-4-amine are limited, research on related N²,N⁴-disubstituted quinazoline-2,4-diamines has shown promising results. nih.gov These compounds, which feature a quinazoline core, have been tested against intracellular amastigotes of Leishmania donovani and Leishmania amazonensis. nih.gov Several derivatives demonstrated potent activity, with some N²-benzylquinazoline-2,4-diamines showing EC50 values in the submicromolar range against L. donovani. nih.gov This suggests that the N-benzyl structural motif, when incorporated into a related heterocyclic system, is favorable for antileishmanial activity. nih.gov

Data Tables

Table 1: Anticancer Activity of Quinoline Derivatives in Specific Cell Lines

| Compound Class | Cell Line | Activity | Reference |

|---|---|---|---|

| N'-Methylene-4-(quinoline-4-amino) benzoylhydrazide (5h) | Huh7 (HCC) | IC50: 6.3 ± 0.2 μM | acs.org |

| N'-Methylene-4-(quinoline-4-amino) benzoylhydrazide (5h) | SMMC-7721 (HCC) | IC50: 9.6 ± 0.7 μM | acs.org |

Table 2: Enzyme Inhibition by Related Quinoline Derivatives

| Derivative Class | Target Enzyme | Activity | Reference |

|---|---|---|---|

| Quinoline-based derivative (Compound 28) | Topoisomerase I | IC50: 29 ± 0.04 nM | nih.gov |

| Quinoline derivative (Compound A9) | hDHODH | IC50: 9.7 nM | rsc.org |

| Pyrazolo[4,3-f]quinoline (Compound 2E) | Topoisomerase IIα | 88.3% inhibition at 100 µM | mdpi.com |

| 4-Amino-8-quinoline carboxamides | CD38 | Submicromolar inhibition | rsc.org |

Based on a comprehensive review of the available scientific literature, there is currently no specific information regarding the antioxidant activity and radical scavenging mechanisms of the compound N-benzyl-2-methylquinolin-4-amine.

Extensive searches for research data on the antioxidant properties of this particular chemical entity did not yield any studies detailing its performance in standard antioxidant assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging, or hydroxyl radical scavenging.

While research into the biological activities of quinoline derivatives is an active area of investigation, the antioxidant profile of N-benzyl-2-methylquinolin-4-amine itself has not been characterized or reported in the reviewed literature. Therefore, no data tables or detailed research findings on its specific antioxidant activities or the molecular mechanisms governing such potential activities can be provided at this time.

Further research would be necessary to elucidate the antioxidant potential and radical scavenging capabilities of N-benzyl-2-methylquinolin-4-amine.

Structure Activity Relationship Sar Studies of N Benzyl 2 Methylquinolin 4 Amine Derivatives

Impact of Substituents on the Quinoline (B57606) Ring System

The quinoline ring is a versatile scaffold in medicinal chemistry, and substitutions on this ring system can significantly alter the biological properties of the resulting compounds. nih.govnih.gov

Influence of Methyl and Ethyl Groups at the 2-Position

The introduction of small alkyl groups, such as methyl or ethyl, at the 2-position of the quinoline ring is a common strategy in the design of bioactive molecules. In the context of N-benzyl-4-aminoquinolines, a methyl group at the 2-position is a recurring structural feature in compounds synthesized for antimycobacterial evaluation. nih.gov While direct comparisons of methyl versus ethyl groups at this specific position within a single study on N-benzyl-2-methylquinolin-4-amine are not extensively detailed in the provided results, the consistent presence of the 2-methyl group suggests its importance for the observed biological activity. nih.gov

Role of Halogen, Methoxy (B1213986), and Unsubstituted Groups at the 6-Position

Substituents at the 6-position of the quinoline ring have been shown to modulate the biological activity of 4-aminoquinoline (B48711) derivatives. In a study on N-(4-(benzyloxy)benzyl)-4-aminoquinolines, various substituents, including halogens (chloro, bromo) and methoxy groups, were introduced at the 6-position. nih.gov The yields of the synthesized compounds did not show a clear correlation with the electronic properties of these substituents. nih.gov However, the biological evaluation of these derivatives revealed that the nature of the substituent at the 6-position does impact the antimycobacterial activity.

| Compound | R (Substituent at 6-Position) | MIC (μg/mL) |

|---|---|---|

| 9a | H | >100 |

| 9b | 6-CH3 | 50 |

| 9c | 6-OCH3 | 100 |

| 9d | 6-Cl | 25 |

| 9e | 6-Br | 12.5 |

Role of the N-Benzyl Moiety and its Structural Modifications

The N-benzyl group is a key structural component that contributes significantly to the biological activity of N-benzyl-2-methylquinolin-4-amine.

Importance of the Benzyl (B1604629) Group for Biological Activity

The benzyl group plays a crucial role in the biological activity of various compounds. researchgate.net In the case of N-benzyl-2-methylquinolin-4-amine and its analogs, the benzyl moiety is essential for their interaction with biological targets. For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, this group was found to be important for their inhibitory potency against certain enzymes. nih.gov The lipophilicity and steric bulk of the benzyl group can influence how the molecule fits into the binding pocket of a target protein. Modifications to the benzyl ring, such as the addition of substituents, can further fine-tune the compound's activity. For example, in N-benzyl-N-methyldecan-1-amine derivatives, a methoxy substituent on the benzyl ring was shown to affect their anti-inflammatory and anti-oxidative activities. frontiersin.org

Effects of Substituents on the Benzyl Ring (e.g., benzyloxy, chlorinated benzyloxy)

The nature of substituents on the benzyl ring of N-benzyl-2-methylquinolin-4-amine derivatives plays a pivotal role in modulating their biological efficacy, particularly their antimycobacterial properties. Research has demonstrated that the presence and position of benzyloxy and chlorinated benzyloxy moieties can significantly impact the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis.

Correlation between Specific Structural Features and Biological Potency

A clear correlation exists between specific structural features of N-benzyl-2-methylquinolin-4-amine derivatives and their biological potency. In the context of antimycobacterial activity, halogenation of the benzyloxybenzyl group has emerged as a key determinant of efficacy.

In a series of synthesized N-(4-(benzyloxy)benzyl)-4-aminoquinolines, compounds featuring a chlorine or fluorine atom on the benzene (B151609) ring of the benzyloxy group exhibited greater potency. nih.gov Specifically, derivatives with chlorine or fluorine at the 4-position of this ring displayed lower MIC values, indicating stronger inhibition of M. tuberculosis. The absence of these halogen atoms led to a notable decrease in activity. This suggests that the electronic properties and lipophilicity conferred by these halogen substituents are crucial for the interaction with the biological target.

The data from these studies can be summarized in the following interactive table, which illustrates the impact of benzyl ring substitution on antimycobacterial activity.

| Compound ID | R (Substituent on Benzyloxy Ring) | Biological Potency (MIC in µM) |

| 9m | H | 5.8 |

| 9n | 4-Cl | 2.7 |

| 9o | 4-F | 2.8 |

Data sourced from a study on the antimycobacterial evaluation of N-(4-(benzyloxy)benzyl)-4-aminoquinolines. nih.gov

Stereochemical Considerations in Activity Modulation

Information regarding the influence of stereochemistry on the biological activity of N-benzyl-2-methylquinolin-4-amine derivatives is not available in the reviewed scientific literature. While stereoisomerism can be a critical factor in the potency and selectivity of many pharmacologically active compounds, studies specifically addressing the stereochemical aspects of this particular molecular scaffold have not been identified. Therefore, the role of chirality and the differential activity of potential enantiomers or diastereomers of N-benzyl-2-methylquinolin-4-amine and its derivatives remain an uninvestigated area.

Advanced Derivatization and Analog Development Strategies

Synthetic Approaches for Modifying the Quinoline (B57606) Core

Modification of the quinoline core is a primary strategy for developing analogs of N-benzyl-2-methylquinolin-4-amine. These modifications can be achieved either by constructing the quinoline ring from appropriately substituted precursors or by direct functionalization of a pre-formed quinoline system.

Classical quinoline syntheses, such as the Conrad-Limpach and Doebner-von Miller reactions, are foundational methods that allow for the introduction of substituents onto the benzenoid part of the quinoline ring. nih.govnih.gov The Conrad-Limpach synthesis involves the condensation of an aniline (B41778) with a β-ketoester, followed by thermal cyclization. nih.gov By using substituted anilines, a variety of functional groups can be incorporated into positions 5, 6, 7, and 8 of the quinoline nucleus. For instance, reacting substituted anilines with ethyl acetoacetate (B1235776) yields intermediate β-acrylates, which upon high-temperature cyclization using a heat transfer fluid like Dowtherm® A, produce 2-alkyl-4-hydroxyquinolines. nih.gov These can then be converted to the corresponding 4-chloroquinolines with reagents like phosphorus oxychloride (POCl₃), which are key intermediates for synthesizing N-benzyl-2-methylquinolin-4-amine analogs. nih.govmdpi.com

The Doebner-von Miller reaction provides another route, reacting an α,β-unsaturated carbonyl compound (which can be formed in situ from glycerol (B35011) or other precursors) with an aniline in the presence of an acid catalyst. nih.gov This method is particularly effective for producing 2-methylquinoline (B7769805) derivatives. nih.gov A study found that reacting various aromatic amines with pyruvic acid in ethanol (B145695) could selectively produce 2-methylquinoline-4-carboxylic acid derivatives, highlighting a regioselective cyclization pathway. sci-hub.se

More contemporary methods offer sophisticated control over quinoline core functionalization. These include transition-metal-catalyzed reactions such as C-H activation/annulation, which allow for the direct introduction of substituents onto the quinoline ring, avoiding the need for multi-step classical syntheses. mdpi.commdpi.com For example, rhodium, ruthenium, and copper catalysts have been employed to facilitate the annulation of various substrates to form substituted quinolines. mdpi.com Metal-free approaches have also been developed, such as the tandem cyclization of 2-styrylanilines with 2-methylquinolines, which proceeds via C(sp³)–H bond activation to form new C-C and C-N bonds. nih.govacs.org These methods tolerate a wide range of functional groups, enabling the synthesis of complex quinoline derivatives. nih.govacs.org

Table 1: Selected Synthetic Methods for Quinoline Core Modification

| Method | Description | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Conrad-Limpach Synthesis | Condensation of anilines with β-ketoesters followed by thermal cyclization to form 4-hydroxyquinolines. | Substituted aniline, β-ketoester (e.g., ethyl acetoacetate), Dowtherm® A, 230–250 °C | nih.gov |

| Doebner-von Miller Reaction | Reaction of anilines with α,β-unsaturated carbonyl compounds. | Aniline, acrolein (or glycerol/H₂SO₄), acid catalyst | nih.gov |

| Doebner Reaction By-product | Reaction of aromatic amines with pyruvic acid leading to 2-methylquinoline-4-carboxylic acids. | Aromatic amine, pyruvic acid, ethanol | sci-hub.se |

| Metal-Free C(sp³)–H Activation | Tandem cyclization of 2-styrylanilines and 2-methylquinolines. | I₂, TBHP (tert-butyl hydroperoxide) | nih.govacs.org |

| Friedländer Annulation | Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. | 2-Aminoaryl ketone, α-methylene carbonyl compound, catalyst (e.g., Nafion NR50) | mdpi.com |

Strategies for Derivatizing the Amino Group

The secondary amine in N-benzyl-2-methylquinolin-4-amine is a key site for derivatization, allowing for modifications that can significantly alter the compound's steric and electronic properties. Strategies typically involve N-alkylation or N-acylation reactions.

The synthesis of N-benzyl-2-methylquinolin-4-amine itself is often achieved via a nucleophilic aromatic substitution (SNAr) reaction between a 2-alkyl-4-chloroquinoline and a benzylamine (B48309). nih.govmdpi.com This approach allows for the use of various substituted benzylamines to create a library of analogs with modified benzyl (B1604629) groups. For example, a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines was synthesized by reacting 2-alkyl-4-chloroquinolines with different 4-(benzyloxy)benzylamines in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a high-boiling solvent such as dimethylsulfoxide (DMSO) at elevated temperatures. nih.govmdpi.com

Further derivatization of the secondary amine can be performed post-synthesis. For instance, N-alkylation can introduce additional substituents. A general method for such alkylation involves reacting the amine with an alkyl halide in the presence of a base. mdpi.com The synthesis of N,N-bis(2-quinolinylmethyl)benzylamine, a related tridentate ligand, was accomplished by reacting benzylamine with two equivalents of 2-(chloromethyl)quinoline (B1294453) in a basic medium, demonstrating the accessibility of the amine nitrogen for multiple alkylations. mdpi.com

It is also possible to modify the benzyl group itself. The removal of the benzyl group via hydrogenolysis is a common strategy in medicinal chemistry to unmask a primary or secondary amine. nih.gov Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard method for N-debenzylation. nih.gov The efficiency of this reaction can be enhanced by the addition of acidic co-catalysts like niobic acid-on-carbon (Nb₂O₅/C), which helps to mitigate catalyst poisoning by the product amine. nih.gov Once debenzylated, the resulting 2-methylquinolin-4-amine can be re-alkylated or acylated with different substituents to generate a wide range of novel derivatives.

Table 2: Strategies for Amino Group and Benzyl Moiety Derivatization

| Strategy | Description | Key Reagents/Conditions | Reference |

|---|---|---|---|

| SNAr with Substituted Benzylamines | Reacting a 4-chloroquinoline (B167314) with various benzylamine derivatives to introduce diverse benzyl groups. | 4-Chloroquinoline, substituted benzylamine, DIPEA, DMSO, 150 °C | nih.govmdpi.com |

| N-Alkylation | Introduction of additional alkyl groups onto the amine nitrogen. | Alkyl halide, base (e.g., K₂CO₃, Et₃N) | mdpi.comorganic-chemistry.org |

| N-Debenzylation | Removal of the benzyl group to yield the secondary amine, which can be further functionalized. | H₂, Pd/C, often with an acid or co-catalyst (e.g., Nb₂O₅/C) | nih.gov |

| Reductive Amination | Formation of N-methylamines from a 4-(alkylamino)benzylamine precursor, followed by TFA-mediated deprotection. | 4-(Alkylamino)benzyl-N-methylamine, Trifluoroacetic acid (TFA) | clockss.org |

Conjugation Chemistry for Novel Hybrid Molecules

Conjugating N-benzyl-2-methylquinolin-4-amine to other pharmacophores or molecular scaffolds is an advanced strategy to create hybrid molecules with potentially synergistic or novel properties. This involves forming a stable covalent bond between the quinoline derivative and another molecule.

One approach involves modifying the terminal ends of the N-benzyl-2-methylquinolin-4-amine structure to include reactive functional groups suitable for conjugation. For example, if a derivative is synthesized with a terminal carboxylic acid, amino, or azide (B81097) group on the benzyl ring or the quinoline core, it can be coupled to other molecules using standard conjugation chemistries.

A relevant example is the synthesis of nitrone-triazole hybrids. In one study, aldehydes were reacted with N-benzylhydroxylamine to form nitrones. mdpi.com This showcases a method where a benzylamine-like structure can be functionalized. The aldehydes themselves were derived from 1,2,3-triazole precursors, demonstrating the feasibility of linking heterocyclic systems to a benzylamine-type scaffold. mdpi.com This suggests that a suitably functionalized N-benzyl-2-methylquinolin-4-amine could be conjugated to a triazole or other heterocycle through a linker.

Another strategy is to synthesize hybrid molecules where the quinoline ring is directly fused or linked to another ring system. The synthesis of N-(5-R-benzylthiazole-2-yl)-2-morpholin-4-yl-2-thioxoacetamides demonstrates the creation of hybrid structures containing thiazole, morpholine, and benzyl moieties. mspsss.org.ua This highlights the synthetic accessibility of complex molecules where different pharmacologically relevant fragments are combined.

The development of quinoline-based hybrid molecules is an active area of research. For instance, hybrids of quinoline and 1,3,5-triazine (B166579) have been synthesized and shown to possess biological activity. rsc.org The synthetic strategies often involve multi-component reactions or sequential coupling steps to assemble the final hybrid structure. For N-benzyl-2-methylquinolin-4-amine, a functional handle, such as an amino or carboxyl group introduced onto the quinoline or benzyl ring, would serve as the anchor point for conjugation to other molecules, such as peptides, other heterocyclic systems, or fluorescent tags.

Future Research Trajectories and Academic Perspectives

Rational Design and Synthesis of Next-Generation Analogs

The rational design of new analogs of N-benzyl-2-methylquinolin-4-amine is a primary focus for enhancing its therapeutic potential. This approach involves the strategic modification of the lead compound's structure to improve its activity, selectivity, and pharmacokinetic properties. For instance, the synthesis of a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines has been undertaken to evaluate their antimycobacterial activity. nih.gov This involved a multi-step synthesis beginning with the reaction of 4-cyanophenol with various benzyl (B1604629) bromides to form 4-(benzyloxy)benzonitriles, followed by reduction to the corresponding benzylamines. nih.gov These amines were then reacted with 2-alkyl-4-chloroquinolines to yield the final N-(4-(benzyloxy)benzyl)-4-aminoquinoline derivatives. nih.gov

Similarly, research into 2-aminoquinazoline (B112073) derivatives has been achieved through an acid-mediated [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones. researchgate.netmdpi.com This method has proven practical for generating a diverse range of substrates with high yields. researchgate.netmdpi.com The development of novel 2-Amino-4-Methylthiazole analogs has also been pursued to combat bacterial and fungal infections. nih.gov These examples underscore the ongoing efforts to create next-generation analogs with improved biological profiles through systematic and well-considered synthetic strategies. nih.govresearchgate.netmdpi.comnih.gov

Exploration of Undiscovered Molecular Targets and Pathways

While the primary biological activities of N-benzyl-2-methylquinolin-4-amine and its analogs have been identified, a significant area for future research lies in the exploration of undiscovered molecular targets and biological pathways. The complexity of cellular signaling and metabolic networks suggests that these compounds may have additional, yet unknown, mechanisms of action. For example, while some quinoline (B57606) derivatives have been studied for their antimycobacterial properties, their precise molecular targets within Mycobacterium tuberculosis are not fully elucidated. nih.gov

Further investigation into the broader biological effects of these compounds could reveal novel therapeutic applications. Techniques such as chemical proteomics, and genome-wide screening can be employed to identify new protein binding partners and affected pathways. A deeper understanding of these interactions will be crucial for both elucidating the full therapeutic potential of this class of compounds and for predicting potential off-target effects. The discovery of new molecular targets could open up entirely new avenues for drug development. nih.govnih.gov

Further Integration of Green Chemistry Principles in Synthetic Methodologies

The chemical industry is increasingly embracing green chemistry principles to minimize its environmental impact. rsc.org Future research on N-benzyl-2-methylquinolin-4-amine and its analogs will likely focus on developing more sustainable synthetic routes. This includes the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. rsc.orgmdpi.com

Current synthetic methods for quinoline derivatives often involve multiple steps and the use of hazardous reagents and solvents. nih.gov For example, the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines involves the use of reagents like lithium aluminum hydride and solvents such as dimethylsulfoxide at high temperatures. nih.gov Green chemistry approaches could involve exploring catalytic methods, one-pot reactions, and the use of alternative energy sources like microwave or ultrasound irradiation to improve reaction efficiency and reduce waste. mdpi.comresearchgate.net The development of greener synthetic protocols is not only environmentally responsible but can also lead to more cost-effective and scalable production processes. rsc.orgmdpi.comijcce.ac.ir

In-depth Mechanistic Investigations at the Molecular Level

A thorough understanding of how N-benzyl-2-methylquinolin-4-amine and its analogs interact with their biological targets at the molecular level is critical for rational drug design. Future research will undoubtedly delve deeper into the mechanistic details of these interactions. This includes determining the precise binding modes of these compounds within their target proteins and identifying the key amino acid residues involved in the interaction.

For instance, in the context of antimycobacterial activity, understanding how these compounds inhibit their target enzymes is crucial for overcoming potential drug resistance mechanisms. nih.gov Techniques such as X-ray crystallography, and molecular modeling can provide detailed structural information about the drug-target complexes. nih.gov This knowledge can then be used to design new analogs with improved binding affinity and specificity. Furthermore, detailed mechanistic studies can help to explain the structure-activity relationships observed in different series of compounds. nih.govnih.gov

Development of Advanced Predictive Models for Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used in drug discovery to predict the biological activity of chemical compounds based on their molecular structures. japsonline.commdpi.com The development of advanced predictive QSAR models for N-benzyl-2-methylquinolin-4-amine and its analogs represents a significant future research direction. nih.gov These models can help to prioritize the synthesis of new compounds, thereby saving time and resources. mdpi.com

By analyzing a dataset of compounds with known activities, QSAR models can identify the key molecular descriptors that are correlated with biological activity. japsonline.com These descriptors can include physicochemical properties, topological indices, and quantum chemical parameters. japsonline.commdpi.com Machine learning algorithms are increasingly being used to develop more accurate and predictive QSAR models. nih.gov The ultimate goal is to create robust models that can reliably predict the activity of novel compounds before they are synthesized, thus accelerating the drug discovery process. japsonline.commdpi.comnih.gov

Q & A

Q. What are the optimal synthetic routes for N-benzyl-2-methylquinolin-4-amine, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis of quinoline derivatives typically involves nucleophilic substitution or reductive amination. For N-benzyl-2-methylquinolin-4-amine, a plausible route is the reaction of 2-methylquinolin-4-amine with benzyl chloride/bromide in the presence of a base (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DCM or toluene at 25–40°C . Yield optimization may involve:

- Screening bases (e.g., NaOH vs. K₂CO₃) to minimize side reactions.

- Solvent selection (e.g., DCM for faster kinetics vs. ethanol for solubility).

- Temperature control to balance reaction rate and decomposition.

Note: Contradictory yields (65–80%) in similar reactions highlight the need for iterative optimization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing N-benzyl-2-methylquinolin-4-amine?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm benzyl and methyl substituents via aromatic proton splitting (δ 7.2–8.5 ppm) and methyl group signals (δ 2.5–3.0 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₇H₁₆N₂ = 248.13 g/mol).

- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated for analogous compounds like N-benzyl-4-methylpyrimidin-2-amine .

Q. What are the solubility properties of N-benzyl-2-methylquinolin-4-amine, and how do they impact biological assay design?

- Methodological Answer : Quinoline derivatives are typically lipophilic. Pre-solubilization in DMSO (≤1% v/v) is recommended for in vitro assays. Solubility in aqueous buffers (e.g., PBS) should be validated via UV-Vis spectroscopy or HPLC. Poor solubility may necessitate structural modifications (e.g., adding polar groups) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) to N-benzyl-2-methylquinolin-4-amine influence its biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution:

- Benzyl Group : Replace with pyridyl (e.g., 4-pyridyl) to enhance hydrogen bonding, as seen in kinase inhibitors .

- Methyl Group : Substitute with halogens (e.g., Cl) to modulate electronic effects and bioavailability, as observed in chlorinated quinoline derivatives .

Biological activity (e.g., IC₅₀ in kinase assays) should be correlated with LogP and steric parameters via QSAR modeling.

Q. What strategies are recommended for identifying the molecular targets of N-benzyl-2-methylquinolin-4-amine in cancer cells?

- Methodological Answer :

- Chemical Proteomics : Use biotinylated analogs for pull-down assays coupled with LC-MS/MS to identify binding proteins.

- Kinase Profiling : Screen against kinase libraries (e.g., Eurofins KinaseProfiler™) to detect inhibition/activation.

- CRISPR-Cas9 Knockout : Validate target relevance by assessing activity in isogenic cell lines lacking putative targets .

Q. How can researchers resolve contradictions in reported spectral data for N-benzyl-2-methylquinolin-4-amine derivatives?

- Methodological Answer : Discrepancies in NMR or MS data may arise from: